molecular formula C17H18BrCl2N3OS2 B2873700 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216921-93-5

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2873700
CAS No.: 1216921-93-5
M. Wt: 495.28
InChI Key: PDBHNPRGCZFSLU-UHFFFAOYSA-N
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Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which is then functionalized with various substituents. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the condensation of 2-aminothiophenol with brominated aromatic aldehydes.

    Functionalization: The benzothiazole core is then chlorinated and further reacted with thiophene-2-carboxylic acid derivatives.

    Final Coupling: The final step involves coupling the intermediate with 3-(dimethylamino)propylamine under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-5-chloro-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3OS2.ClH/c1-21(2)8-3-9-22(16(23)13-6-7-15(19)24-13)17-20-12-5-4-11(18)10-14(12)25-17;/h4-7,10H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBHNPRGCZFSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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